2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
Overview
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antituberculosis properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide involves several steps. One common method starts with the reaction of cyanoacetamide with sodium nitrite in acetic acid to form 2-cyano-2-oxime acetamide. This intermediate is then reacted with diethyl sulfate to obtain 2-cyano-2-ethoxyiminoacetamide. Further reactions involving phosphorus trichloride, aminolysis, bromination, cyclization, and hydrolysis lead to the formation of the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-benzoquinone, hydroquinone, and cyclic voltammetry techniques . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent . Additionally, it is being explored for its potential use in the treatment of various diseases, including cancer . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide include other 1,3,4-thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-5-(methylthio)-1,3,4-thiadiazole . These compounds share similar biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-2-20-10-6-4-3-5-9(10)8-15-16-11(19)7-12-17-18-13(14)21-12/h3-6,8H,2,7H2,1H3,(H2,14,18)(H,16,19)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJZDLPBKVMLNU-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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